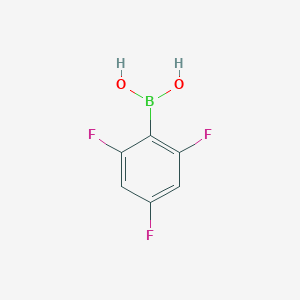
2,4,6-Trifluorophenylboronic acid
概要
説明
2,4,6-Trifluorophenylboronic acid is a reactant involved in the synthesis of phenylboronic catechol esters, Suzuki-Miyaura coupling reactions with aryl chlorides and unstable polyfluorophenyl, and enantioselective borane reduction of trifluoroacetophenone .
Synthesis Analysis
The synthesis of 2,4,6-Trifluorophenylboronic acid involves varying amounts of anhydride . It is also used in the synthesis of C-6 hydroxy tricyclic sulfone as a γ-secretase inhibitor via Suzuki coupling reaction .Molecular Structure Analysis
The molecular formula of 2,4,6-Trifluorophenylboronic acid is C6H4BF3O2. It has an average mass of 175.901 Da and a monoisotopic mass of 176.025650 Da .Chemical Reactions Analysis
2,4,6-Trifluorophenylboronic acid is involved in various chemical reactions. It is used in the synthesis of phenylboronic catechol esters, Suzuki-Miyaura coupling reactions with aryl chlorides and unstable polyfluorophenyl, and enantioselective borane reduction of trifluoroacetophenone .Physical And Chemical Properties Analysis
2,4,6-Trifluorophenylboronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 236.0±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 33.6±0.4 cm3, a polar surface area of 40 Å2, and a molar volume of 121.6±5.0 cm3 .科学的研究の応用
Synthesis of Phenylboronic Catechol Esters
2,4,6-Trifluorophenylboronic acid is used in the synthesis of phenylboronic catechol esters . These esters are important in various chemical reactions and have applications in pharmaceuticals and materials science.
Suzuki-Miyaura Coupling Reactions
This compound is involved in Suzuki-Miyaura coupling reactions with aryl chlorides and unstable polyfluorophenyl . The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis for the formation of carbon-carbon bonds.
Enantioselective Borane Reduction
2,4,6-Trifluorophenylboronic acid is used in the enantioselective borane reduction of trifluoroacetophenone . This process is important in the synthesis of chiral molecules, which are crucial in the development of pharmaceuticals and agrochemicals.
Transmetalation Reactions
Transmetalation is a reaction where a metal atom is transferred from one organic group to another. 2,4,6-Trifluorophenylboronic acid is used in such reactions .
Synthesis of Fluorinated Aromatic Poly (Ether-Amide)s
Fluorinated aromatic poly (ether-amide)s are high-performance polymers with excellent thermal stability, mechanical properties, and chemical resistance. 2,4,6-Trifluorophenylboronic acid can be used in the synthesis of these polymers .
Synthesis of Benzopyranone Derivatives
Benzopyranone derivatives are important compounds with various biological activities. 2,4,6-Trifluorophenylboronic acid can be used in the synthesis of these derivatives .
Safety and Hazards
2,4,6-Trifluorophenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
2,4,6-Trifluorophenylboronic acid is primarily used as a reactant in various chemical reactions . Its primary targets are the reactants it interacts with in these reactions.
Mode of Action
This compound is involved in several types of reactions. It is used in the synthesis of phenylboronic catechol esters and in Suzuki-Miyaura coupling reactions with aryl chlorides and unstable polyfluorophenyl . It also participates in the enantioselective borane reduction of trifluoroacetophenone .
Biochemical Pathways
The biochemical pathways affected by 2,4,6-Trifluorophenylboronic acid are largely dependent on the specific reactions it is involved in. For instance, in Suzuki-Miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds .
Pharmacokinetics
Its solubility in methanol may influence its availability in reactions.
Result of Action
The molecular and cellular effects of 2,4,6-Trifluorophenylboronic acid’s action are determined by the products of the reactions it participates in. For example, in Suzuki-Miyaura coupling reactions, it helps form new carbon-carbon bonds, leading to the creation of new organic compounds .
Action Environment
The action, efficacy, and stability of 2,4,6-Trifluorophenylboronic acid can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere and under -20°C .
特性
IUPAC Name |
(2,4,6-trifluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEIGKHHSZFAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381390 | |
| Record name | 2,4,6-Trifluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
182482-25-3 | |
| Record name | (2,4,6-Trifluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182482-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trifluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trifluorophenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,4,6-trifluorophenylboronic acid interact with palladium complexes, and what is the significance of this interaction?
A: 2,4,6-Trifluorophenylboronic acid participates in transmetallation reactions with aryl(iodo)palladium(II) complexes. [] Specifically, it reacts with complexes like trans-Pd(C6F5)I(PEt3)2, where PEt3 represents triethylphosphine ligands. This reaction leads to the replacement of the iodine atom in the palladium complex with the 2,4,6-trifluorophenyl group from the boronic acid. [] This type of reaction is significant because it allows for the synthesis of novel unsymmetrical diarylpalladium complexes. These complexes, stabilized by the fluorine atoms in the ortho positions of the aryl groups, are of interest for their potential use in catalytic applications. []
Q2: What is the structure of the novel diarylpalladium complex formed from the reaction of 2,4,6-trifluorophenylboronic acid and trans-Pd(C6F5)I(PEt3)2?
A: The reaction yields trans-Pd(C6F5)(2,4,6-C6F3H2)(PEt3)2. [] This complex features a palladium center bound to two different aryl groups: a pentafluorophenyl (C6F5) group and a 2,4,6-trifluorophenyl (2,4,6-C6F3H2) group. The two triethylphosphine (PEt3) ligands complete the square planar coordination sphere typical of Palladium(II) complexes. []
Q3: Are there other palladium complexes, besides trans-Pd(C6F5)I(PEt3)2, that can undergo transmetallation with 2,4,6-trifluorophenylboronic acid?
A: Yes, the research indicates that 2,4,6-trifluorophenylboronic acid can react with other aryl(iodo)palladium(II) complexes containing different phosphine ligands. [] Examples include complexes with PMe2Ph (dimethylphenylphosphine) and PMePh2 (methyldiphenylphosphine) ligands, leading to the formation of analogous unsymmetrical diarylpalladium complexes. [] This suggests that the transmetallation reaction is possible with a variety of phosphine ligands on the palladium complex.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B63168.png)
![N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide](/img/structure/B63171.png)
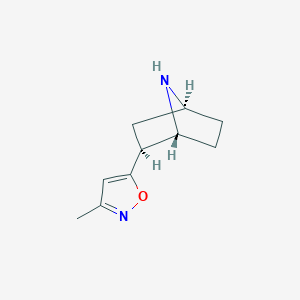
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B63174.png)
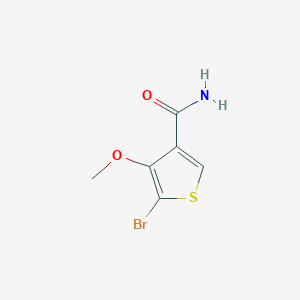
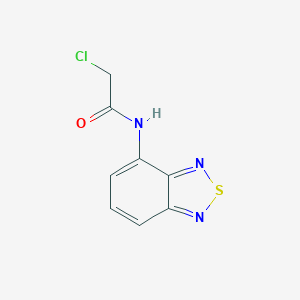

![1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B63184.png)
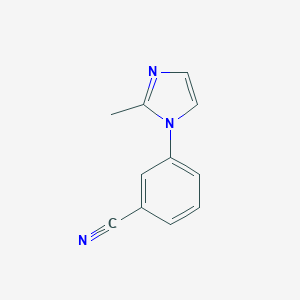
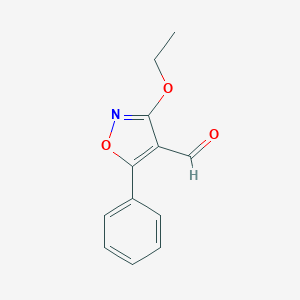
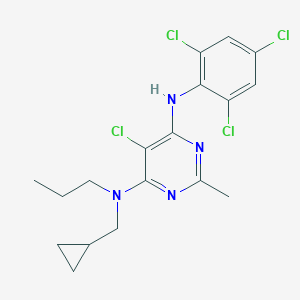
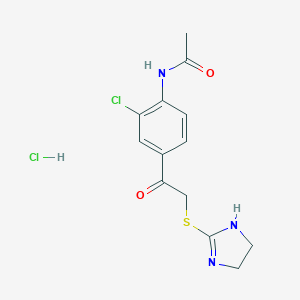
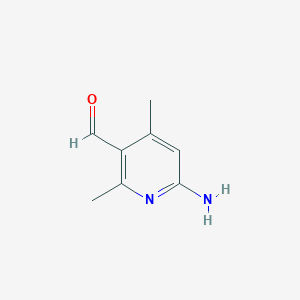
![(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione](/img/structure/B63202.png)